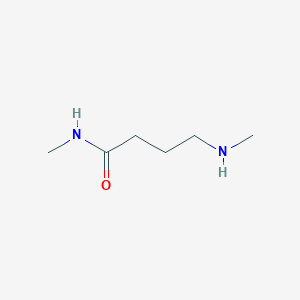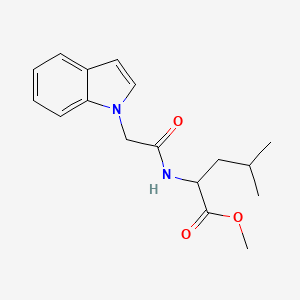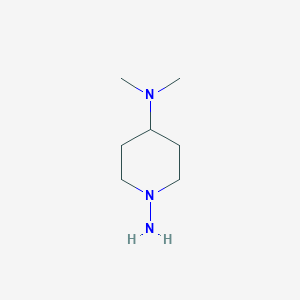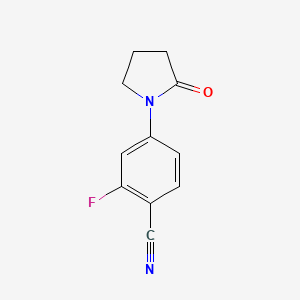
N-methyl-4-(methylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(methylamino)butanamide: is an organic compound with the molecular formula C6H14N2O It is a secondary amide, characterized by the presence of a methyl group attached to the nitrogen atom and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-methyl-4-(methylamino)butanamide involves the reductive amination of 4-aminobutanamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions.
Amidation Reaction: Another approach involves the direct amidation of 4-aminobutyric acid with N-methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize production efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-4-(methylamino)butanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines, alcohols
Substitution: Halogenated amides, alkoxylated amides
Scientific Research Applications
Chemistry: N-methyl-4-(methylamino)butanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter activity. It is investigated for its effects on gamma-aminobutyric acid (GABA) receptors and its potential as a therapeutic agent for neurological disorders.
Medicine: this compound is explored for its potential use in developing new medications, particularly those targeting the central nervous system. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions like anxiety and epilepsy.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for various functional materials. Its stability and reactivity make it suitable for diverse applications.
Mechanism of Action
The mechanism of action of N-methyl-4-(methylamino)butanamide involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter release and neuronal excitability. This interaction is mediated through the formation of hydrogen bonds and hydrophobic interactions with receptor sites, leading to changes in receptor conformation and function.
Comparison with Similar Compounds
- N-methyl-3-(methylamino)butanamide
- N-methyl-2-(methylamino)butanamide
- N-methyl-4-(methylamino)pentanamide
Comparison: N-methyl-4-(methylamino)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and binding affinities to molecular targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-methyl-4-(methylamino)butanamide |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-4-6(9)8-2/h7H,3-5H2,1-2H3,(H,8,9) |
InChI Key |
JCDGTKQZCMMEIK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)

![2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid](/img/structure/B12449608.png)

![2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12449616.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12449619.png)
![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)

![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12449638.png)
![N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B12449646.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12449655.png)
![5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12449663.png)


